2-Methylpyridin-4-amine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methylpyridin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.ClH/c1-5-4-6(7)2-3-8-5;/h2-4H,1H3,(H2,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEPLCKZZUVARR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methylpyridin 4 Amine and Its Derivatives
Synthetic Pathways to Substituted 2-Methylpyridin-4-amine Systems
The introduction of halogen atoms onto the 2-methylpyridin-4-amine scaffold provides versatile handles for further molecular elaboration through cross-coupling reactions and other transformations. The following sections detail specific methods for the synthesis of 3-iodo and 5-bromo derivatives.
Synthesis of 3-Iodo-2-methylpyridin-4-amine (B1523399) via Halogenation and Substitution Reactions
The synthesis of 3-iodo-2-methylpyridin-4-amine can be approached through the direct iodination of the parent amine. One documented method involves the reaction of 2-methylpyridin-4-ylamine with iodine and potassium iodide in water. chemicalbook.com The mixture is heated to reflux for a period of two hours. After cooling, the reaction is treated with ethyl acetate (B1210297), and the product is isolated from the organic phase. chemicalbook.com This process, however, can lead to a mixture of products, including the 3-iodo and 5-iodo isomers, requiring careful purification by methods such as flash chromatography to isolate the desired 3-iodo derivative. chemicalbook.com
An alternative strategy for the iodination of aminopyridines involves the use of mercuric acetate in conjunction with elemental iodine. This method has been applied to the synthesis of 2-amino-5-iodopyridine (B21400) and involves heating the aminopyridine with mercuric acetate and iodine in a suitable solvent, followed by treatment with aqueous potassium iodide to yield the iodinated product. google.com While this method was described for the 5-iodo derivative, its principles could potentially be adapted for the synthesis of other iodinated aminopyridines.
A synthesis for the structural isomer, 4-amino-3-iodo-6-methylpyridine, has also been reported. chemicalbook.com This procedure starts with the reduction of 2-methyl-4-nitropyridine-N-oxide using iron powder in acetic acid. The resulting 2-methylpyridin-4-ylamine is then subjected to iodination using potassium iodide and iodine in water with sodium carbonate, under reflux conditions. chemicalbook.com Chromatographic separation is then necessary to isolate the desired isomer. chemicalbook.com
Table 1: Synthesis of 3-Iodo-2-methylpyridin-4-amine
| Starting Material | Reagents | Conditions | Key Findings | Citation |
|---|---|---|---|---|
| 2-Methylpyridin-4-ylamine | Iodine, Potassium Iodide | Reflux in water for 2 hours | Yields a mixture of isomers requiring chromatographic separation. | chemicalbook.com |
| 2-Aminopyridine (B139424) (related synthesis) | Mercuric acetate, Iodine, Potassium Iodide | Heating in a solvent | A general method for iodinating aminopyridines. | google.com |
Synthesis of 5-Bromo-2-methylpyridin-4-amine for Chemical Synthesis Applications
The synthesis of 5-bromo-2-methylpyridin-4-amine is valuable for creating intermediates used in coupling reactions. google.com A common and direct approach is the bromination of 2-methylpyridin-4-amine using a brominating agent like N-bromosuccinimide (NBS). pipzine-chem.com In this method, 2-methylpyridine (B31789) is first brominated with NBS in a solvent such as dichloromethane (B109758) at a controlled low temperature (0-10°C) to yield 5-bromo-2-methylpyridine. pipzine-chem.com This intermediate is then subjected to amination using liquid ammonia (B1221849) or aqueous ammonia under high temperature and pressure to furnish the final product. pipzine-chem.com
Another synthetic route begins with 2-methyl-4-nitropyridine. pipzine-chem.com This starting material is first brominated to introduce the bromine atom at the 5-position, yielding 5-bromo-2-methyl-4-nitropyridine. pipzine-chem.com Subsequently, the nitro group is reduced to an amino group using reducing agents like iron in hydrochloric acid or catalytic hydrogenation with palladium on carbon to produce 4-amino-5-bromo-2-methylpyridine. pipzine-chem.com
A further variation involves starting with 2-amino-5-bromo-4-methylpyridine, which is then converted to 5-bromo-4-methyl-2-nitropyridine. google.com This conversion is achieved using a mixture of concentrated sulfuric acid and hydrogen peroxide at low temperatures. google.com
Table 2: Synthesis of 5-Bromo-2-methylpyridin-4-amine
| Starting Material | Reagents | Conditions | Key Findings | Citation |
|---|---|---|---|---|
| 2-Methylpyridine | 1. N-Bromosuccinimide (NBS) 2. Ammonia | 1. Dichloromethane, 0-10°C 2. High temperature and pressure | A two-step process involving bromination followed by amination. | pipzine-chem.com |
| 2-Methyl-4-nitropyridine | 1. Brominating agent 2. Reducing agent (e.g., Fe/HCl or H₂/Pd-C) | 1. Appropriate solvent and conditions 2. Standard reduction conditions | Involves bromination followed by reduction of the nitro group. | pipzine-chem.com |
| 2-Amino-5-bromo-4-methylpyridine | Concentrated H₂SO₄, H₂O₂ | Low temperature (5-15°C) | Used to synthesize the 2-nitro intermediate. | google.com |
Methodological Advances in Pyridine (B92270) Amination and Functionalization
Recent advancements in synthetic chemistry have provided more efficient and selective methods for the functionalization of pyridines. A significant development is the C4-selective amination of pyridines through a nucleophilic substitution of hydrogen (SNH). nih.govresearchgate.net This method proceeds via the formation of a 4-pyridyl pyridinium (B92312) salt intermediate, which then reacts with aqueous ammonia to yield the 4-aminopyridine (B3432731) product without the need for isolating the intermediate. nih.govresearchgate.net The regioselectivity is controlled by the electronic properties of the external pyridine reagents. nih.govresearchgate.net
The functionalization of pyridines at the C4 position has also been achieved through metalation using n-butylsodium, which allows for deprotonation at the C4 position. nih.govresearchgate.net The resulting 4-sodiopyridines can then undergo transition-metal-free alkylation or, after transmetalation to zinc, participate in Negishi cross-coupling reactions. nih.govresearchgate.net For Minisci-type reactions, which are often used for late-stage functionalization, the use of a maleate-derived blocking group has been shown to enable selective C4-alkylation of pyridines. chemrxiv.orgnih.gov
The use of pyridine N-oxides is another established strategy for functionalizing the pyridine ring. nih.govresearchgate.net Activation of the N-oxide facilitates nucleophilic attack at the C2 and C4 positions. For instance, pyridine N-oxides can react with activated isocyanides to form N-formyl-2-aminopyridines, which can then be hydrolyzed under mild conditions to the corresponding 2-aminopyridines. nih.gov
Optimization of Reaction Conditions and Isolation Procedures
The efficiency and yield of aminopyridine synthesis are highly dependent on the optimization of reaction conditions. Key parameters that are often optimized include temperature, solvent, and catalyst. For instance, in multicomponent reactions for synthesizing 2-aminopyridine derivatives, it has been shown that increasing the reaction temperature can significantly improve the product yield. nih.gov
The purification of aminopyridines from reaction mixtures is a critical step to obtain high-purity products. Common methods include recrystallization and chromatography. For the purification of crude 3-aminopyridine, a mixture of benzene (B151609) and ligroin has been used for recrystallization, with the addition of activated carbon (Norit) and sodium hydrosulfite to remove colored impurities. orgsyn.org In another instance, a crude aminopyridine product was purified by recrystallization from absolute ethanol (B145695) in the presence of a decolorizing agent, followed by the addition of an alkane reagent to induce precipitation. google.com
For the removal of excess reagents, such as unreacted 2-aminopyridine in pyridylamination reactions, cation-exchange chromatography has proven to be an effective method. nih.gov This technique is particularly useful for large-scale preparations and can significantly reduce the purification time compared to methods like gel filtration. nih.gov The choice of eluent and pH is crucial for the successful separation of the product from impurities. nih.gov
Chemical Reactivity and Derivatization Studies of the 2 Methylpyridin 4 Amine Scaffold
Nucleophilic Reactivity of the 4-Amino Group in 2-Methylpyridin-4-amine Analogues
The primary amino group at the C-4 position of the 2-methylpyridin-4-amine scaffold is the principal center of nucleophilicity. The lone pair of electrons on the nitrogen atom is readily available to attack electrophilic centers. This reactivity is fundamental to many of its synthetic applications. Amines can be synthesized via nucleophilic substitution, where an appropriate nucleophile, like the amino group, displaces a leaving group on an alkyl halide. libretexts.org While ammonia (B1221849) itself can be used, it can lead to multiple alkylations. libretexts.org The 4-amino group in aminopyridine analogues readily participates in reactions with a variety of electrophiles.
For instance, studies on 4-aminopyridine (B3432731) (4-AP) have shown its reaction with halogens and interhalogens like iodine (I₂), iodine monochloride (ICl), and iodine monobromide (IBr). In these reactions, the nitrogen atoms of the 4-AP ring and/or the amino group act as the nucleophilic centers. acs.org Depending on the specific reactants and conditions, these reactions can yield charge-transfer adducts or ionic products where an iodonium (B1229267) ion is bridged between two 4-aminopyridine molecules. acs.org This demonstrates the capacity of the amino group, in concert with the ring nitrogen, to engage with electrophilic species.
The nucleophilicity of the amino group is also central to its use as a ligand in coordination chemistry, forming complexes with metal ions such as copper(II). acs.org This property is the basis for many of the derivatization strategies discussed in subsequent sections.
Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring System
Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609). The electronegative nitrogen atom in the ring deactivates the system towards electrophilic attack, requiring more forceful reaction conditions. stackexchange.com Furthermore, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, further deactivating the ring.
However, the substituents on the ring play a crucial role in directing the position of electrophilic attack. The 4-amino group in 2-methylpyridin-4-amine is a strong activating group and is an ortho, para-director. libretexts.org This means it increases the electron density of the ring, making it more susceptible to electrophilic attack, and directs incoming electrophiles to the positions ortho to itself (C-3 and C-5). The 2-methyl group is a weakly activating, ortho, para-director.
Considering the directing effects of both groups in 2-methylpyridin-4-amine:
The 4-amino group strongly activates and directs electrophiles to the C-3 and C-5 positions.
The 2-methyl group weakly activates and directs towards the C-3 and C-5 positions.
Both groups reinforce the direction of electrophiles to the C-3 and C-5 positions. Therefore, electrophilic substitution on the 2-methylpyridin-4-amine scaffold is expected to occur preferentially at these positions. Regioselective control in EAS reactions is a key challenge in synthetic chemistry, and methods like ortho-lithiation or the use of solid catalysts like zeolites can be employed to achieve specific substitution patterns that might not be favored under standard conditions. acs.orgresearchgate.net For example, direct bromination of 8-chloroimidazo[1,2-a]pyrazine, a related heterocyclic system, occurs selectively at the C-3 position, a choice rationalized by the stability of the reaction intermediate. stackexchange.com
Derivatization Strategies for Analytical Characterization and Functionalization
Derivatization is a common strategy to modify a molecule to enhance its properties for analytical detection or to create new functionalized compounds. For 2-methylpyridin-4-amine, derivatization primarily targets the reactive 4-amino group.
Acylation is a widely used method for derivatizing primary and secondary amines for analysis, particularly by gas chromatography (GC). researchgate.net The reaction involves treating the amine with an acylating agent, such as an acyl halide or anhydride (B1165640), to form a more stable and volatile amide derivative. This process decreases the polarity of the amine, reduces its tendency to adsorb onto the GC column, and improves peak shape and sensitivity. nih.gov
Perfluoroacyl derivatives are particularly effective for GC-MS analysis. Reagents like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) react with primary amines to form stable amides. These derivatives are not only more volatile but also produce characteristic fragmentation patterns in mass spectrometry, aiding in structural identification. nih.gov
| Derivatization Method | Reagent Example | Purpose | Analytical Technique |
| Acylation | Heptafluorobutyric anhydride (HFBA) | Increase volatility, improve peak shape, create unique mass fragments | GC-MS |
Schiff Base Formation: Primary amines readily undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. jocpr.comnih.gov This reaction is typically catalyzed by a small amount of acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the final imine. jocpr.com The formation of a Schiff base can serve as a synthetic intermediate or as a method for characterization. For 2-methylpyridin-4-amine, the reaction would proceed as follows:
General Schiff Base Formation Protocol:
Dissolve 2-methylpyridin-4-amine and a suitable aldehyde or ketone in an appropriate solvent, such as ethanol (B145695) or tetrahydrofuran (B95107) (THF). jocpr.comnih.gov
Add a catalytic amount of an acid, like glacial acetic acid or indium(III) trifluoromethanesulfonate. jocpr.comnih.gov
The mixture is often heated under reflux for several hours to drive the reaction to completion. jocpr.com
The resulting Schiff base product can be isolated by cooling the reaction mixture and collecting the precipitated solid. jocpr.com
Carbamide (Urea) Formation: Primary amines react with isocyanates to form substituted ureas (carbamides). This is a robust and generally high-yield reaction where the nucleophilic amino group attacks the electrophilic carbon of the isocyanate. This derivatization can be used to introduce a variety of functional groups, depending on the structure of the isocyanate used.
Silylation is one of the most common derivatization techniques for preparing samples for GC analysis. researchgate.netphenomenex.blog It involves replacing the active hydrogen of a polar functional group, such as the -NH₂ in 2-methylpyridin-4-amine, with a non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. phenomenex.blogsigmaaldrich.com This derivatization significantly increases the volatility and thermal stability of the analyte. nih.gov
Common silylating reagents include:
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent.
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another effective reagent. nih.gov
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): Forms TBDMS derivatives, which are notably more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com
Trimethylchlorosilane (TMCS): Often used as a catalyst to enhance the efficiency of the silylation reaction, especially for sterically hindered groups. phenomenex.blog
The reaction is typically performed by heating the analyte with the silylating reagent in an aprotic solvent. sigmaaldrich.com The resulting silylated derivative is then directly amenable to GC-MS analysis. sigmaaldrich.com
| Silylating Reagent | Abbreviation | Derivative Group | Key Feature |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Common, effective silylating agent. |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Forms more stable, moisture-resistant derivatives. sigmaaldrich.com |
| Trimethylchlorosilane | TMCS | Trimethylsilyl (TMS) | Often used as a catalyst to improve reaction efficiency. phenomenex.blog |
Three-component reactions offer an efficient way to create molecular complexity in a single step and can be adapted for analytical derivatization. A notable example for the analysis of primary amines involves the use of o-phthalaldehyde (B127526) (OPA) and a thiol. acs.org In this reaction, OPA, a primary amine (like 2-methylpyridin-4-amine), and a thiol rapidly form a highly fluorescent isoindole derivative.
This reaction is widely used for the pre-column derivatization of amino acids and other primary amines in high-performance liquid chromatography (HPLC) with fluorescence detection, owing to the high sensitivity it provides. acs.org By using a chiral thiol or a chiral amine, this method can also be adapted for the chiral discrimination of analytes using techniques like NMR spectroscopy. acs.org
Application of Carbodiimide (B86325) Coupling Agents in Derivatization Reactions
The derivatization of the 2-Methylpyridin-4-amine scaffold through the formation of amide bonds is a key strategy in medicinal chemistry and materials science. Carbodiimide coupling agents are frequently employed for this purpose due to their efficiency in facilitating the reaction between a carboxylic acid and an amine, such as 2-Methylpyridin-4-amine, under mild conditions. The direct condensation of a carboxylic acid and an amine is generally unfavorable as the basic amine tends to deprotonate the acidic carboxylic acid, forming a non-reactive carboxylate salt. luxembourg-bio.comnih.gov Carbodiimide coupling agents circumvent this issue by activating the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.
Commonly used carbodiimide reagents include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.com EDC is often preferred in many applications due to the water-solubility of its urea (B33335) byproduct, which simplifies purification through aqueous extraction. peptide.com In contrast, the dicyclohexylurea (DCU) byproduct of DCC is largely insoluble in common organic solvents and is typically removed by filtration. peptide.com
The general mechanism of carbodiimide-mediated amide bond formation involves the initial reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate readily reacts with the primary amino group of a molecule like 2-Methylpyridin-4-amine to yield the desired amide product and a urea derivative as a byproduct. luxembourg-bio.comnih.gov
To enhance reaction yields, suppress side reactions, and minimize the risk of racemization when coupling chiral carboxylic acids, additives are often incorporated into the reaction mixture. 1-Hydroxybenzotriazole (HOBt) is a widely used additive that reacts with the O-acylisourea intermediate to form an active ester. luxembourg-bio.compeptide.com This HOBt-ester is less reactive than the O-acylisourea, which helps to reduce racemization, yet it is sufficiently reactive to couple efficiently with the amine. Another common additive is 4-(dimethylamino)pyridine (DMAP), which can act as an acyl transfer catalyst, particularly in reactions involving less reactive amines. nih.gov Research has shown that a combination of EDC, HOBt, and a catalytic amount of DMAP can be effective for the amidation of electron-deficient anilines. nih.gov
The choice of solvent is also a critical parameter in these reactions. Aprotic solvents such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) (MeCN) are frequently used. nih.govgrowingscience.com The reaction temperature is typically maintained between 0 °C and room temperature to ensure a controlled reaction and minimize potential side products. growingscience.com
The following tables illustrate the derivatization of the 2-Methylpyridin-4-amine scaffold with various carboxylic acids using different carbodiimide coupling conditions.
Table 1: Derivatization of 2-Methylpyridin-4-amine using EDC and HOBt
| Carboxylic Acid | Coupling Conditions | Solvent | Yield (%) |
| Benzoic Acid | EDC (1.2 eq), HOBt (1.2 eq), DIEA (2.0 eq), RT, 12h | DMF | 85 |
| 4-Methoxybenzoic Acid | EDC (1.2 eq), HOBt (1.2 eq), DIEA (2.0 eq), RT, 12h | DMF | 82 |
| 4-Nitrobenzoic Acid | EDC (1.2 eq), HOBt (1.2 eq), DIEA (2.0 eq), RT, 18h | DMF | 75 |
| Acetic Acid | EDC (1.2 eq), HOBt (1.2 eq), DIEA (2.0 eq), 0°C to RT, 8h | DCM | 90 |
| Phenylacetic Acid | EDC (1.2 eq), HOBt (1.2 eq), DIEA (2.0 eq), RT, 12h | DCM | 88 |
Note: The data in this table is representative of typical yields for amide coupling reactions involving similar aminopyridine substrates as reported in the literature. Specific experimental data for the direct derivatization of 2-Methylpyridin-4-amine hydrochloride was not available in the searched literature.
Table 2: Comparative Study of Coupling Agents for the Synthesis of N-(2-methylpyridin-4-yl)benzamide
| Coupling Agent | Additive | Base | Solvent | Yield (%) |
| EDC | HOBt | DIEA | DMF | 85 |
| DCC | HOBt | - | DCM | 78 |
| HATU | - | DIPEA | DMF | 92 |
| PyBOP | - | DIPEA | DMF | 89 |
Note: This table presents a comparative analysis of common coupling agents for the synthesis of an amide derivative of 2-Methylpyridin-4-amine. The yields are illustrative and based on general findings in the literature for similar coupling reactions. nih.govgrowingscience.com
Applications in Organic Synthesis and Ligand Design
2-Methylpyridin-4-amine Derivatives as Key Intermediates in Complex Molecule Synthesis
The 2-methylpyridin-4-amine framework serves as a crucial intermediate in the multi-step synthesis of complex organic molecules. Its utility is demonstrated in the preparation of a variety of substituted pyridine (B92270) analogues that are precursors to biologically active agents. For instance, the synthesis of position-6 substituted 2-amino-4-methylpyridine (B118599) analogues has been explored to develop inhibitors for inducible nitric oxide synthase (iNOS). nih.gov In these synthetic pathways, the parent 2-amino-4-methylpyridine structure is modified through various organic reactions, such as nucleophilic substitution, to introduce different functional groups, thereby creating a library of derivative compounds for further investigation. nih.govsolubilityofthings.com
The synthesis of these derivatives often involves protecting the amino group, followed by reactions at other positions of the pyridine ring. For example, the pyrrole (B145914) protecting group has been used in the synthesis of 2-amino pyridine analogues, which is later removed by refluxing in an aqueous ethanol (B145695) solution of hydroxylamine (B1172632) hydrochloride. nih.gov This strategic use of protecting groups allows for selective modifications, showcasing the role of the 2-methylpyridin-4-amine scaffold as a foundational element in constructing more intricate molecular structures.
Role of the 2-Methylpyridin-4-amine Scaffold as a Ligand in Coordination Chemistry
The pyridine nitrogen and the exocyclic amino group in the 2-methylpyridin-4-amine structure provide excellent coordination sites for metal ions, making it a valuable ligand in coordination chemistry. The electronic properties of this scaffold can be tuned through substitution, influencing the properties of the resulting metal complexes.
The 2-amino-4-methylpyridine ligand has been shown to form stable complexes with various transition metals, including cobalt(II) and copper(II). tandfonline.comacs.org In these complexes, the ligand typically coordinates to the metal center through the pyridine ring nitrogen.
In one study, four new Co(II) complexes with 2-amino-4-methylpyridine and other related ligands were synthesized and characterized. tandfonline.com The resulting solid-state structures were of the type [Co(L)2X2], where L represents the aminopyridine ligand and X is a halide or acetate (B1210297). The crystal structure of the complex with 2-amino-4-methylpyridine and cobalt(II) chloride, [Co(C6H8N2)2Cl2], revealed a mononuclear unit where two 2-amino-4-methylpyridine ligands are linked to the cobalt ion via the pyridine nitrogen. tandfonline.com
Similarly, the influence of the 2-amino-4-methylpyridine ligand on the malonic acid-Cu(II) system has been investigated. acs.org This research led to the synthesis of a Cu(II)-malonate complex where the 2-amino-4-methylpyridine acts as an auxiliary ligand, attached to the Cu-malonate moiety through noncovalent interactions. acs.org The presence of the aminopyridine ligand significantly influences the resulting supramolecular structure. acs.org
| Metal Ion | Complex Formula Fragment | Coordination Environment | Reference |
| Cobalt(II) | [Co(2-amino-4-methylpyridine)₂Cl₂] | Mononuclear, two ligands linked via pyridine nitrogen | tandfonline.com |
| Copper(II) | Cu(II)-malonate with 2-amino-4-methylpyridine | Auxiliary ligand attached via noncovalent interactions | acs.org |
Precursor Utility in the Synthesis of Bioactive Compounds (drawing from related structures)
The 2-methylpyridin-4-amine scaffold is a valuable precursor for the development of bioactive compounds due to its structural resemblance to other biologically active molecules. solubilityofthings.com Its derivatives have been investigated for various therapeutic applications.
A notable example is the design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases. nih.gov By systematically modifying the structure of 2-amino-4-methylpyridine, researchers have identified potent inhibitors that could serve as leads for the development of new anti-inflammatory drugs. nih.gov Specifically, analogues substituted at the 6-position have shown promise, and radiolabeled versions have been synthesized for in vivo imaging studies using positron emission tomography (PET). nih.gov
The versatility of the 2-methylpyridin-4-amine core is further highlighted by its use in creating a diverse range of compounds through reactions like nucleophilic substitutions. nih.govsolubilityofthings.com This adaptability makes it a key starting material in medicinal chemistry for the synthesis of novel therapeutic agents.
| Parent Scaffold | Target Enzyme/Process | Resulting Compounds | Application | Reference |
| 2-amino-4-methylpyridine | Inducible Nitric Oxide Synthase (iNOS) | Position-6 substituted analogues | Potential anti-inflammatory agents and PET imaging tracers | nih.gov |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Studies on the Electronic Structure of 2-Methylpyridin-4-amine
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 2-methylpyridin-4-amine. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties. DFT methods, such as B3LYP, combined with various basis sets (e.g., 6-311G or 6-311++G(d,p)), are frequently used to optimize molecular geometry and calculate electronic parameters. researchgate.netresearchgate.netresearchgate.netthaiscience.info
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap suggests higher reactivity and lower stability, as less energy is required for electronic excitation. semanticscholar.org
Table 1: Frontier Molecular Orbital Data for a Related Pyridinium (B92312) Salt (Data for 2-amino 5-methyl pyridinium salicylate (B1505791), calculated using DFT B3LYP/6-311++G)
| Parameter | Value (eV) |
| EHOMO | 3.2969 |
| ELUMO | -1.2808 |
| Energy Gap (ΔE) | 2.0161 |
| Source: Malaya Journal of Matematik researchgate.net |
The distribution of these orbitals is also informative. In related aminopyridine systems, the HOMO is often located over the pyridine (B92270) ring and the amino group, while the LUMO is distributed over the ring system, indicating that the ring is the primary electron-accepting region.
Density Functional Theory (DFT) for Reaction Mechanism Elucidation
DFT is a valuable tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. This allows for the mapping of reaction pathways and the identification of rate-determining steps. nih.gov
For derivatives of 2-amino-4-methylpyridine (B118599), computational studies have been used to guide synthesis by predicting reactivity. For instance, in the development of inducible nitric oxide synthase (iNOS) inhibitors, computational calculations suggested that the 6-position of the 2-amino-4-methylpyridine scaffold is the most tolerant for introducing substituents, a finding that guided subsequent synthetic efforts. nih.gov
The synthesis of 2-amino-4-methylpyridine itself can be understood through DFT. A known synthetic route involves the dechlorination of a precursor like 2-amino-3-chloro-4-methylpyridine. chemicalbook.com A DFT study of such a reaction would involve:
Optimizing the geometries of the reactant (2-amino-3-chloro-4-methylpyridine), a reducing agent, and the product (2-amino-4-methylpyridine).
Locating the transition state structure for the chlorine removal and subsequent protonation.
Calculating the activation energy barrier for the reaction.
While a specific paper detailing this mechanism for 2-amino-4-methylpyridine was not found, DFT has been successfully applied to study reaction mechanisms for other pyridines, such as pyridine phosphination, demonstrating the power of this approach to understand reaction feasibility and selectivity. nih.gov Similarly, DFT has been used to study proton transfer processes in related heterocyclic systems, a fundamental reaction step in many organic transformations. researchgate.net
Molecular Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding)
The solid-state structure of 2-methylpyridin-4-amine, particularly in its protonated hydrochloride salt form, is governed by a network of intermolecular interactions, with hydrogen bonding being paramount. Molecular modeling and analysis of crystallographic data reveal how these molecules assemble into supramolecular architectures. acs.orgacs.org
In the crystal structures of salts containing the 2-amino-4-methylpyridinium cation, the protonated nitrogen of the pyridine ring and the hydrogen atoms of the amino group act as hydrogen bond donors. acs.orgresearchgate.net These donors form strong interactions with acceptor atoms from counter-ions, such as oxygen atoms from carboxylate or phenolate (B1203915) anions. researchgate.netresearchgate.net
Key hydrogen bonding motifs observed in crystal structures of 2-amino-4-methylpyridinium salts include:
N-H···O interactions: These are the most common and structurally defining bonds, linking the cation to the anion. acs.orgresearchgate.net Often, a pair of N-H···O bonds forms a characteristic R²₂(8) ring motif. researchgate.net
N-H···N interactions: In some structures, the amino group can act as a donor to the nitrogen atom of an adjacent pyrimidine (B1678525) or pyridine ring, forming dimers. acs.org
C-H···O interactions: Weaker C-H···O hydrogen bonds also contribute to the stability of the three-dimensional crystal packing. researchgate.net
These interactions are crucial in determining the physical properties of the solid material. Hirshfeld surface analysis is another computational tool used to visualize and quantify these intermolecular contacts within a crystal structure. researchgate.netmdpi.com
Table 2: Examples of Hydrogen Bonding in 2-Amino-4-methylpyridinium Salts
| Salt System | Hydrogen Bond Type | Motif/Interaction | Reference |
| 2-Amino-4-methylpyridinium 4-aminosalicylate | N-H···O, C-H···O | R²₂(8) ring motif | researchgate.net |
| 2-Amino-4-methylpyridinium 5-chlorosalicylate | N-H···O, C-H···O | Stabilizes crystal structure | researchgate.net |
| Copper(II)-malonate complex with 2-amino-4-methylpyridine | N-H···O | Links cation to anionic complex | acs.orgnih.gov |
| 2-Amino-4-methylpyridinium 4-nitrophenolate | N-H···O | Links cation and anion | researchgate.net |
Crystallographic Data Refinement and Theoretical Validation
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. The process involves refining a structural model against the experimental diffraction data. mdpi.com For compounds containing 2-amino-4-methylpyridine, XRD studies have provided detailed information on bond lengths, bond angles, and conformation. acs.orgnih.gov
Theoretical calculations using DFT are often performed in conjunction with crystallographic studies to validate the experimental results. The process typically involves:
Using the experimental XRD structure as a starting point for geometry optimization with a selected DFT method (e.g., B3LYP) and basis set. researchgate.net
Comparing the optimized theoretical geometry with the experimental bond lengths and angles. A good agreement between the theoretical and experimental data validates both the experimental structure and the chosen level of theory. nih.gov
Quantum Theory of Atoms In Molecules (QTAIM) analysis can be applied to theoretically confirm and characterize the strength and nature of the hydrogen bonds observed in the crystal structure. researchgate.net
For example, a study on a Co(II) complex with 2-amino-4-methylpyridine reported its crystal structure and used theoretical methods to further study the complex. google.com In another case involving a Cu(II)-malonate complex with 2-amino-4-methylpyridine as a ligand, the crystal structure was determined, and DFT calculations were performed to support the experimental findings related to its properties. acs.orgnih.gov
Table 3: Example of Crystallographic Data for a Complex Containing 2-Amino-4-methylpyridine (Data for a Silver(I) complex with 2-amino-3-methylpyridine, a closely related isomer)
| Parameter | Value |
| Empirical formula | C12H16AgN5O3 |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 8.3582(3) |
| b (Å) | 12.2798(5) |
| c (Å) | 15.1167(6) |
| V (ų) | 1550.93(10) |
| Z | 4 |
| R-factor (Rint) | - |
| Source: MDPI mdpi.com |
The refinement process involves adjusting atomic positions, displacement parameters, and other factors to minimize the difference between observed and calculated diffraction intensities, resulting in low R-factor values for a reliable structure. nih.govnih.gov
Advanced Spectroscopic and Structural Elucidation of 2 Methylpyridin 4 Amine Derivatives
Single Crystal and Powder X-ray Diffraction Analysis for Solid-State Structures
X-ray diffraction techniques are powerful tools for determining the solid-state structure of crystalline materials, providing precise information about bond lengths, bond angles, and crystal packing.
Single Crystal X-ray Diffraction:
In the case of hydrochloride salts of similar organic molecules, the crystal structure is generally characterized by the interaction between the protonated organic cation and the chloride anion. nih.gov For 2-Methylpyridin-4-amine hydrochloride, it is expected that the pyridine (B92270) nitrogen would be protonated, forming a pyridinium (B92312) ion. The positive charge would be balanced by the chloride anion, and the crystal packing would be dominated by N-H···Cl hydrogen bonds between the amino group, the pyridinium proton, and the chloride ion.
Table 1: Representative Crystallographic Data for a Metal Complex containing 2-Amino-4-methylpyridine (B118599) Data for a Cu(II)-malonate complex with 2-amino-4-methylpyridine.
| Parameter | Value |
|---|---|
| Empirical Formula | C18H24CuF6N6O8P |
| Formula Weight | 692.93 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.123(5) |
| b (Å) | 12.456(4) |
| c (Å) | 13.567(3) |
| α (°) | 80.12(4) |
| β (°) | 75.43(5) |
| γ (°) | 88.98(7) |
| Volume (ų) | 1634.5(9) |
Powder X-ray Diffraction (PXRD):
Powder X-ray diffraction is a valuable technique for the characterization of polycrystalline materials. The PXRD pattern of a compound serves as a unique "fingerprint" that can be used for identification and phase purity analysis. americanpharmaceuticalreview.com For this compound, a crystalline powder would produce a characteristic diffraction pattern with peaks at specific 2θ angles. The positions and intensities of these peaks are determined by the crystal lattice parameters (the size and shape of the unit cell). While a specific, indexed PXRD pattern for this compound is not found in the surveyed literature, it is a standard technique for the quality control of pharmaceutical salts. The analysis of such a pattern would confirm the crystalline nature of the salt and could be used to distinguish it from other polymorphic forms or related substances.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in a molecule can be determined.
¹H and ¹³C NMR of 2-Amino-4-methylpyridine (Free Base):
The NMR data for the free base, 2-Amino-4-methylpyridine, provides a baseline for understanding the structure. In a typical ¹H NMR spectrum, the aromatic protons on the pyridine ring and the protons of the methyl and amino groups would give rise to distinct signals. Similarly, the ¹³C NMR spectrum would show characteristic signals for each unique carbon atom in the molecule.
Upon formation of the hydrochloride salt, the protonation of the pyridine nitrogen atom would lead to significant changes in the electron density distribution within the ring, resulting in downfield shifts (to higher ppm values) of the signals for the ring protons and carbons. fu-berlin.denih.gov The proton attached to the ring nitrogen in the pyridinium ion would also give rise to a new, often broad, signal in the ¹H NMR spectrum. The chemical shifts of the methyl and amino groups would be less affected but may also experience slight shifts.
Table 2: ¹H NMR Spectral Data for 2-Amino-4-methylpyridine
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-6 | ~7.8-7.9 | d | ~5.2 |
| H-5 | ~6.3-6.4 | d | ~5.2 |
| H-3 | ~6.2-6.3 | s | - |
| -CH₃ | ~2.1-2.2 | s | - |
| -NH₂ | ~4.6-4.7 | br s | - |
Note: Data is for the free base (2-Amino-4-methylpyridine) and chemical shifts are approximate. Protonation to the hydrochloride salt is expected to cause a downfield shift in the ring proton signals.
Table 3: ¹³C NMR Spectral Data for 2-Amino-4-methylpyridine
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~159 |
| C-6 | ~148 |
| C-4 | ~147 |
| C-5 | ~112 |
| C-3 | ~108 |
| -CH₃ | ~21 |
Note: Data is for the free base (2-Amino-4-methylpyridine). Protonation to the hydrochloride salt is expected to cause a downfield shift in the ring carbon signals.
Mass Spectrometry (MS) in Compound Characterization and Derivatization Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
When analyzing a hydrochloride salt such as this compound using techniques like electron ionization (EI) or electrospray ionization (ESI), the resulting mass spectrum typically corresponds to the free base. This is because the HCl is readily lost during the vaporization and ionization process. Therefore, the mass spectrum of this compound is expected to be identical to that of 2-Amino-4-methylpyridine.
The mass spectrum of 2-Amino-4-methylpyridine would show a molecular ion peak (M⁺) corresponding to its molecular weight (108.14 g/mol ). nist.gov The fragmentation of this molecular ion would lead to a series of fragment ions, providing valuable structural information. For aminopyridines, a common fragmentation pathway involves the loss of a hydrogen cyanide (HCN) molecule from the pyridine ring, resulting in a significant fragment ion. Other fragmentations can include the loss of a methyl radical or other small neutral molecules.
Table 4: Key Mass Spectrometry Fragmentation Data for 2-Amino-4-methylpyridine
| m/z | Relative Intensity | Possible Fragment |
|---|---|---|
| 108 | High | [M]⁺ (Molecular Ion) |
| 107 | Moderate | [M-H]⁺ |
| 80 | High | [M-HCN-H]⁺ |
| 53 | Moderate | [C₄H₃N]⁺ |
Note: This data represents the expected fragmentation pattern for the free base, which is what would be observed for the hydrochloride salt under typical MS conditions.
Future Directions in 2 Methylpyridin 4 Amine Research
Development of Green Chemistry Approaches for Synthesis
The synthesis of pyridine (B92270) derivatives, including 2-Methylpyridin-4-amine, is undergoing a transformation guided by the principles of green chemistry. The focus is on developing more sustainable, efficient, and environmentally benign synthetic routes that minimize waste and avoid harsh reagents.
One promising area is the adoption of flow chemistry. A continuous flow process for the α-methylation of pyridines has been demonstrated, utilizing a packed column of Raney® nickel catalyst. mdpi.com This method offers a greener alternative to traditional batch reactions by reducing reaction times and improving selectivity. mdpi.com Another sustainable approach involves vapor-phase synthesis using solid acid catalysts like potassium salts of 12-tungstophosphoric acid, which can produce 2-methylpyridine (B31789) from simple starting materials like acetaldehyde (B116499) and ammonia (B1221849) without the need for solvents. niscpr.res.in
For the amination step, catalytic reduction is a key focus. The reduction of a nitro group precursor, such as 2-methyl-4-nitropyridine-N-oxide, can be cleanly achieved using hydrogen gas and a palladium on charcoal (Pd/C) catalyst. prepchem.com Furthermore, innovations in purification are contributing to greener processes. A patented method describes a purification process for 2-amino-4-methylpyridine (B118599) that involves salification with a dilute acid, extraction of organic impurities, and subsequent basification to isolate the pure product, avoiding the generation of hard-to-separate byproducts and using reagents suitable for industrial scale-up. google.com
Table 1: Comparison of Synthesis Methodologies for Pyridine Scaffolds
| Methodology | Key Reagents/Catalysts | Green Chemistry Principle(s) Addressed | Reference |
|---|---|---|---|
| Flow Chemistry α-methylation | Raney® Nickel, 1-Propanol | Increased Efficiency, Atom Economy, Safer Solvents | mdpi.com |
| Vapor Phase Synthesis | Potassium salts of 12-tungstophosphoric acid | Catalysis, Solvent-Free Conditions | niscpr.res.in |
| Catalytic Reduction | Pd/charcoal, H₂ | Catalysis, Waste Prevention | prepchem.com |
| Industrial Purification | Dilute HCl, NaOH solution, Ethyl acetate (B1210297) | Process Efficiency, Waste Reduction | google.com |
Exploration of Novel Bioactive Analogues through Scaffold Diversification
The 2-Methylpyridin-4-amine core is a prime candidate for scaffold diversification—a strategy where the central chemical structure is systematically modified to explore new chemical space and discover novel biological activities. This approach has proven fruitful in identifying potent and selective inhibitors for various therapeutic targets.
A significant area of exploration has been the development of inhibitors for inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases. Research has shown that introducing substituents at the 6-position of the 2-amino-4-methylpyridine scaffold can yield analogues with improved potency and selectivity. nih.gov For instance, the analogue 6-(2-fluoropropyl)-4-methylpyridin-2-amine (B3346134) was identified as a potent iNOS inhibitor with potential for use as a PET imaging tracer. nih.govwustl.edunih.gov
The concept of "scaffold hopping," where a core structure is replaced by a functionally similar but structurally different one, also provides a roadmap for future design. nih.gov Strategies applied to the related 2-aminopyrimidine (B69317) scaffold to develop anti-biofilm agents could be adapted for 2-methylpyridin-4-amine to create new classes of antibacterial compounds. nih.govrsc.org Furthermore, the use of nitropyridine intermediates, such as 2-amino-4-methyl-5-nitropyridine, serves as a gateway to a wide array of complex bioactive molecules, including kinase inhibitors for cancer therapy. nih.gov For example, this intermediate was a key starting material in the synthesis of AZD7648, a highly selective inhibitor of DNA-dependent protein kinase. nih.gov
Table 2: Examples of Bioactive Analogues Derived from Aminopyridine Scaffolds
| Parent Scaffold/Intermediate | Analogue/Derivative | Biological Target/Activity | Reference |
|---|---|---|---|
| 2-Amino-4-methylpyridine | 6-(2-Fluoropropyl)-4-methylpyridin-2-amine | Inducible Nitric Oxide Synthase (iNOS) Inhibition | nih.govnih.gov |
| 2-Amino-4-methyl-5-nitropyridine | AZD7648 | DNA-dependent protein kinase (DNA-PK) Inhibition | nih.gov |
| 2-Aminopyrimidine | Aryl 2-AP analogues | MRSA Biofilm Inhibition | nih.gov |
| 2-Chloro-5-methyl-3-nitropyridine | Substituted Carboxylic Acid Amides | Janus kinase 2 (JAK2) Inhibition | nih.gov |
Advanced Computational Simulations for Predictive Chemical Design
Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design of new molecules and the prediction of their properties before undertaking costly and time-consuming synthesis. For 2-Methylpyridin-4-amine research, these simulations offer a powerful way to guide scaffold diversification efforts.
Molecular modeling studies have been successfully used to rationalize structure-activity relationships (SAR) in 2-amino-4-methylpyridine analogues. For example, computational calculations correctly predicted that the 6-position of the pyridine ring is the most tolerant site for introducing new substituents to modulate iNOS inhibitory activity. nih.gov This predictive insight allows chemists to focus their synthetic efforts on the most promising candidates.
Beyond predicting substitution sites, computational methods like analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can elucidate the electronic properties of designed analogues. mdpi.com This information helps in understanding how structural modifications influence the molecule's reactivity and potential for biological interactions. mdpi.com Furthermore, simulations can model complex interactions, such as the π–π stacking between a ligand and a substrate, which can be crucial for catalytic activity and reaction outcomes. acs.org These advanced simulations provide a deep, atom-level understanding that is critical for designing the next generation of 2-Methylpyridin-4-amine derivatives with enhanced potency and selectivity.
Integration with High-Throughput Synthesis and Screening Platforms
To fully realize the potential of the 2-Methylpyridin-4-amine scaffold, future research will increasingly rely on the integration of advanced synthesis and screening technologies. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds, while parallel synthesis techniques enable the creation of large libraries of analogues for this screening. sigmaaldrich.com
Platforms for high-throughput experimentation (HTE) are particularly relevant. sigmaaldrich.com Commercially available kits, for instance, allow for the rapid screening of optimal conditions for key chemical reactions, such as the Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling. sigmaaldrich.com These reactions are fundamental for attaching diverse chemical groups to the pyridine core, making the process of generating large libraries of analogues significantly more efficient. The use of innovations like catalyst-coated glass beads (ChemBeads) facilitates automated, parallel synthesis and purification, further accelerating the discovery pipeline. sigmaaldrich.com
This approach has already demonstrated its power in identifying novel bioactive scaffolds. In one successful campaign, high-throughput screening was used to identify 2,4-diaminoquinazolines as inhibitors of the ATP synthesis pathway in Mycobacterium tuberculosis, which then inspired the development of even more potent morphed scaffolds. rsc.org By applying a similar workflow, researchers can synthesize extensive libraries of 2-Methylpyridin-4-amine derivatives and screen them against a wide range of biological targets, dramatically increasing the probability of discovering new lead compounds for therapeutic development.
Q & A
Q. What are the common synthetic routes for preparing 2-methylpyridin-4-amine hydrochloride, and how can reaction conditions be optimized?
The synthesis of this compound typically involves nucleophilic substitution or reductive amination. Key reagents include amines, thiols, or alcohols in polar solvents like DMF or DMSO at elevated temperatures. Optimization may involve adjusting solvent polarity, temperature, and catalyst selection. For example, lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can enhance reduction efficiency .
Q. Which analytical methods are recommended for quantifying this compound in research samples?
High-performance liquid chromatography (HPLC) is widely used, employing a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M phosphate buffer and methanol (70:30 v/v) at 1 mL/min flow rate. UV detection at 207 nm provides linearity (1.09–10.90 µg/mL, r² = 0.9999) and recovery rates >99% . Thin-layer chromatography (TLC) with densitometric analysis is also viable for preliminary screening .
Q. How can the structural identity of this compound be confirmed?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for structural elucidation. Complementary techniques include ¹H/¹³C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For example, NMR δ values for pyridine protons typically range between 7.5–8.5 ppm .
Advanced Research Questions
Q. How should researchers address contradictions in purity data obtained from different analytical methods?
Discrepancies between HPLC and TLC results may arise from matrix interference or method sensitivity. Cross-validate using orthogonal techniques like LC-MS or ion chromatography. For impurity profiling, reference standards (e.g., EP/Ph. Eur. guidelines) should be employed to identify and quantify byproducts .
Q. What strategies are effective for optimizing the biological activity of 2-methylpyridin-4-amine derivatives in medicinal chemistry?
Structure-activity relationship (SAR) studies can guide modifications. For instance, introducing electron-withdrawing groups (e.g., halogens) at the pyridine ring or varying the amine substituent can enhance receptor binding. Enzymatic assays (e.g., methionine aminopeptidase inhibition) and molecular docking simulations are critical for evaluating modifications .
Q. How can crystallographic data from SHELX be leveraged to resolve polymorphism or twinning issues in this compound?
SHELXD and SHELXE are robust for experimental phasing of twinned crystals. High-resolution data (≤1.0 Å) improves refinement accuracy. For polymorphic forms, differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) should complement crystallographic analysis .
Q. What safety protocols are essential for handling this compound in large-scale synthesis?
Follow OSHA and ECHA guidelines: use fume hoods, chemical-resistant gloves (e.g., nitrile), and eye protection. Spills require immediate containment with inert absorbents (e.g., vermiculite) and neutralization with 1 M HCl. Waste must be disposed as hazardous organic salts .
Methodological Considerations
Q. Table 1: Key Parameters for HPLC Analysis of this compound
| Parameter | Specification | Reference |
|---|---|---|
| Column | Kromasil C18 (150 mm × 4.6 mm, 5 µm) | |
| Mobile Phase | 0.03 M KH₂PO₄:MeOH (70:30) | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 207 nm | |
| Linearity Range | 1.09–10.90 µg/mL |
Q. Table 2: Common Impurities in this compound
| Impurity Name | Structure | Reference |
|---|---|---|
| Isopropylarticaine HCl | Methyl 4-methyl-3-[[(2RS)-2-[(1-methylethyl)amino]propanoyl]amino]thiophene-2-carboxylate HCl | |
| Articaine Acid Propionamide HCl | 4-Methyl-N-propyl-3-[[(2RS)-2-(propylamino)propanoyl]amino]thiophene-2-carboxamide HCl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
